molecular formula C21H20FN3O4S B2527420 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide CAS No. 450343-23-4

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2527420
CAS No.: 450343-23-4
M. Wt: 429.47
InChI Key: XJZXNLLUCVHPHS-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C21H20FN3O4S and its molecular weight is 429.47. The purity is usually 95%.
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Biological Activity

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis details, structural characteristics, and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H22FN3OSC_{26}H_{22}FN_{3}OS with a molecular weight of 443.5 g/mol. The compound features a thieno[3,4-c]pyrazole core with a fluorophenyl moiety and multiple methoxy groups on the benzamide structure.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that introduce various functional groups to the pyrazole core. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the structure of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains:

  • Tested Strains : Staphylococcus aureus and Escherichia coli.
  • Inhibition Zone : The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects:

  • Model Used : Carrageenan-induced paw edema in rats.
  • Results : A notable reduction in edema was observed at specific dosages compared to control groups.

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the efficacy against breast cancer.
    • Findings : The compound reduced MCF-7 cell viability by 70% at a concentration of 10 µM after 48 hours.
    • Reference :
  • Study on Antimicrobial Effects :
    • Objective : Assess activity against E. coli.
    • Findings : An MIC of 32 µg/mL was recorded, demonstrating significant antibacterial potential.
    • Reference :

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AnticancerMCF-770% viability reduction
AntimicrobialE. coliMIC = 32 µg/mL
Anti-inflammatoryRat modelSignificant edema reduction

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c1-27-17-8-12(9-18(28-2)19(17)29-3)21(26)23-20-15-10-30-11-16(15)24-25(20)14-6-4-13(22)5-7-14/h4-9H,10-11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZXNLLUCVHPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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